4-(3-Bromophenyl)azetidin-2-one
Overview
Description
4-(3-Bromophenyl)azetidin-2-one is a chemical compound with the molecular formula C9H8BrNO It belongs to the class of azetidinones, which are four-membered lactam rings
Mechanism of Action
Target of Action
Azetidin-2-one derivatives, which include this compound, are known to have significant biological activity
Mode of Action
It’s known that the inherent rigidity of spirocyclic compounds, such as this one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
Spiro-azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity
Result of Action
It’s known that spiro-azetidin-2-one derivatives exhibit a variety of biological activities . More research is needed to understand the specific effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Bromophenyl)azetidin-2-one can be synthesized through various methods. One common approach involves the cyclization of 3-bromoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired azetidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)azetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted azetidinones and their derivatives, which can have different functional groups attached to the azetidinone ring .
Scientific Research Applications
4-(3-Bromophenyl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: Researchers use it to study the biological activity of azetidinone derivatives and their interactions with various biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)azetidin-2-one
- 4-(3-Chlorophenyl)azetidin-2-one
- 4-(3-Fluorophenyl)azetidin-2-one
Uniqueness
4-(3-Bromophenyl)azetidin-2-one is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This substitution can significantly influence the compound’s reactivity and biological activity compared to other similar azetidinones.
Properties
IUPAC Name |
4-(3-bromophenyl)azetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-1-2-6(4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKCNPSBLTUIHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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